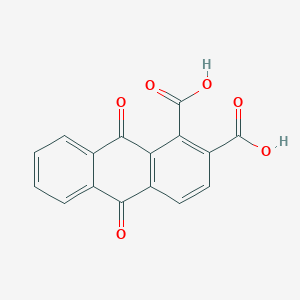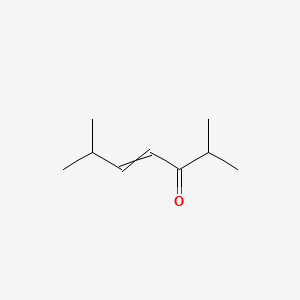
2,6-Dimethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-hepten-3-one: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the ketone family and is characterized by the presence of a double bond and a ketone functional group. This compound is known for its distinct odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,6-Dimethyl-4-hepten-3-one involves the aldol condensation of acetone with isobutyraldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Dehydration: The aldol product undergoes dehydration to form the α,β-unsaturated ketone, 2,6-Dimethyl-4-hepten-3-one.
Industrial Production Methods: Industrial production of 2,6-Dimethyl-4-hepten-3-one often involves large-scale aldol condensation reactions followed by purification processes such as distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dimethyl-4-hepten-3-one can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in 2,6-Dimethyl-4-hepten-3-one can participate in electrophilic addition reactions, allowing for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen chloride in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
Scientific Research Applications
Chemistry: 2,6-Dimethyl-4-hepten-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: While not directly used as a drug, 2,6-Dimethyl-4-hepten-3-one serves as a precursor in the synthesis of various medicinal compounds.
Industry: This compound is used in the fragrance industry due to its distinct odor. It is also employed as a solvent and in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-hepten-3-one in chemical reactions involves the interaction of its functional groups with various reagents. The double bond allows for electrophilic addition reactions, while the ketone group can undergo nucleophilic addition. These interactions are facilitated by the molecular structure, which provides sites for chemical reactivity.
Comparison with Similar Compounds
2,6-Dimethyl-4-heptanone: Similar in structure but lacks the double bond.
2,6-Dimethyl-3-heptanone: Similar but with the ketone group at a different position.
4-Hepten-3-one: Similar but without the methyl groups.
Uniqueness: 2,6-Dimethyl-4-hepten-3-one is unique due to the presence of both a double bond and a ketone group, which allows it to participate in a wide range of chemical reactions. The methyl groups also contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
56259-14-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5-8H,1-4H3 |
InChI Key |
FXHCGFPVKLZHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


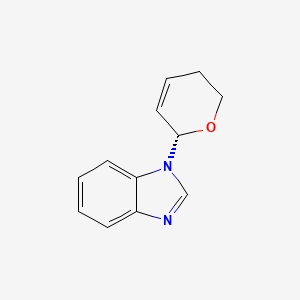
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)

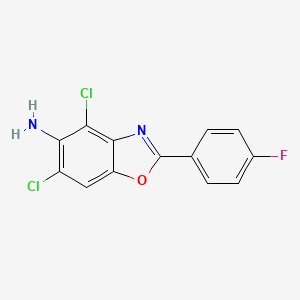
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)

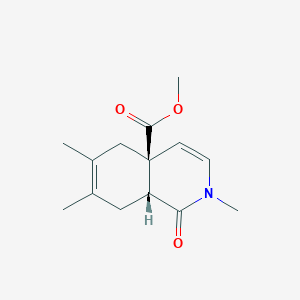
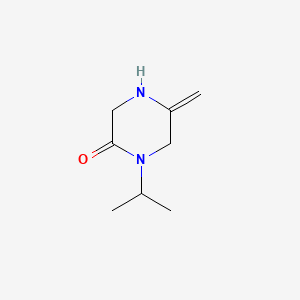
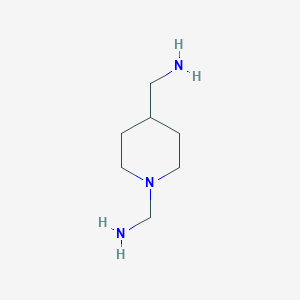
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
